3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzodioxin moiety attached to a chromen-4-one core, which is further substituted with ethyl, hydroxy, and propyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a phenolic compound in the presence of a base to form the chromen-4-one structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.
Substitution: The ethyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chromen-4-one core can act as a ligand, binding to metal ions or other molecules, while the benzodioxin moiety can influence the compound's overall shape and electronic properties, affecting its biological activity.
Comparison with Similar Compounds
Coumarin: A simpler chromen-4-one derivative without the benzodioxin moiety.
Benzodioxin derivatives: Compounds with similar benzodioxin structures but different core structures.
Chromones: Chromen-4-one derivatives with different substituents.
Uniqueness: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one stands out due to its unique combination of substituents and the presence of the benzodioxin moiety, which can significantly alter its chemical and biological properties compared to simpler chromen-4-one derivatives.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-5-13-10-15-19(12-16(13)23)27-17(4-2)21(22(15)24)14-6-7-18-20(11-14)26-9-8-25-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARKTTBQZMQACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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